molecular formula C₈H₈NNaO₃S B140663 Sodium 4-Acetamidobenzenesulfinate CAS No. 15898-43-8

Sodium 4-Acetamidobenzenesulfinate

Cat. No. B140663
CAS RN: 15898-43-8
M. Wt: 221.21 g/mol
InChI Key: CPCFZBOTLAEGND-UHFFFAOYSA-M
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Description

Sodium 4-acetamidobenzenesulfinate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds which can help infer some aspects of sodium 4-acetamidobenzenesulfinate. For instance, the first paper discusses the synthesis of N-substituted sulfonamides that include a 4-acetamidobenzenesulfonamide moiety, which is structurally related to sodium 4-acetamidobenzenesulfinate .

Synthesis Analysis

The synthesis of related compounds involves the reaction of an amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This initial reaction yields a sulfonamide, which is then further reacted with alkyl or aralkyl halides in the presence of a base to afford the final N-substituted sulfonamides . Although the synthesis of sodium 4-acetamidobenzenesulfinate is not explicitly described, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of sodium 4-acetamidobenzenesulfinate is not provided in the papers. However, the second paper discusses the crystal structure of sodium 4-azidobenzenesulfonate, which shares the sulfonate group with sodium 4-acetamidobenzenesulfinate. The azidobenzenesulfonate ion is nearly coplanar, and the sodium ion is coordinated by seven oxygen atoms in a distorted pentagonal bipyramidal arrangement . This information can be used to hypothesize about the geometry and coordination environment of sodium ions in sodium 4-acetamidobenzenesulfinate.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of sodium 4-acetamidobenzenesulfinate. However, the first paper indicates that the synthesized sulfonamides exhibit antibacterial activity, suggesting that sodium 4-acetamidobenzenesulfinate may also participate in biological interactions or chemical reactions that could be relevant for antibacterial applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 4-acetamidobenzenesulfinate are not discussed in the provided papers. However, the structural data from related compounds can give insights into properties such as solubility, stability, and reactivity. For example, the presence of the sulfonate group typically suggests good solubility in water, and the acetamido group may influence the compound's stability and reactivity .

Scientific Research Applications

1. Environmental Remediation

A study by Kim et al. (2019) discussed the use of surface-functionalized mesoporous silica nanoparticles for the removal of sodium dodecylbenzenesulfonate, a compound structurally related to Sodium 4-Acetamidobenzenesulfinate. This indicates potential applications in environmental remediation, particularly in removing contaminants from water sources. (Kim et al., 2019)

2. Analytical Chemistry

In the field of analytical chemistry, Sodium 4-Acetamidobenzenesulfinate derivatives have been utilized. For instance, a study by Voylov et al. (2016) demonstrated the use of sodium 4-vinylbenzenesulfonate in radical polymerization processes, which could be relevant for creating specialized polymers for analytical applications. (Voylov et al., 2016)

3. Pharmaceutical Research

Abbasi et al. (2016) explored the synthesis of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides as potential antibacterial agents, indicating the compound's relevance in pharmaceutical research and drug development. (Abbasi et al., 2016)

4. Polymer Science

Mitsukami et al. (2001) reported the synthesis of homopolymers and block copolymers using sodium 4-styrenesulfonate, a derivative of Sodium 4-Acetamidobenzenesulfinate. This research highlights its importance in the development of new materials and polymers. (Mitsukami et al., 2001)

properties

IUPAC Name

sodium;4-acetamidobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCFZBOTLAEGND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635423
Record name Sodium 4-acetamidobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-Acetamidobenzenesulfinate

CAS RN

15898-43-8
Record name Sodium 4-acetamidobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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